molecular formula C11H12N2 B1285050 4-Amino-5,7-dimethylquinoline CAS No. 948292-64-6

4-Amino-5,7-dimethylquinoline

Cat. No.: B1285050
CAS No.: 948292-64-6
M. Wt: 172.23 g/mol
InChI Key: FZSRMFQWMZKGCM-UHFFFAOYSA-N
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Description

4-Amino-5,7-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol It is characterized by a quinoline ring system substituted with amino and methyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,7-dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of an oxidizing agent and a catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5,7-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Comparison with Similar Compounds

Comparison: 4-Amino-5,7-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of methyl groups at positions 5 and 7 enhances its stability and modifies its electronic properties, making it suitable for specific industrial and medicinal applications .

Properties

IUPAC Name

5,7-dimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSRMFQWMZKGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589030
Record name 5,7-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948292-64-6
Record name 5,7-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948292-64-6
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